Metabolic Stability Gain of the Trifluoromethylcyclopropyl (Cp-CF₃) Group Over tert-Butyl: Translational Class Evidence
While not measured on 3-(1-(trifluoromethyl)cyclopropyl)aniline itself, the Cp-CF₃ motif has been validated in multiple matched molecular pairs as a metabolically stable replacement for the oxidation-prone tert-butyl group. In a representative biaryl series, the Cp-CF₃ analog (compound 9) exhibited rat liver microsome clearance below 5 mL/min/kg versus 33 mL/min/kg for the t-Bu parent (compound 1), translating to in vivo rat clearance of 4.6 vs. 20 mL/min/kg and a half-life extension from 2.3 h to 9.1 h [1]. A second matched pair showed RLM clearance of 10 (Cp-CF₃) vs. 36 (t-Bu) mL/min/kg [1]. In a therapeutically relevant context, replacing the t-Bu group of finasteride with Cp-CF₃ increased the human liver microsome half-life from 63 min to 114 min [1]. The LogP shift was modest (4.2 for t-Bu vs. 4.0 for Cp-CF₃ in one pair), indicating that metabolic stability improvement is not driven by gross lipophilicity reduction but by removal of oxidizable sp³ C–H bonds [1]. All tested Cp-CF₃ compounds showed negligible CYP inhibition (IC₅₀ > 50 μM) [1].
| Evidence Dimension | In vitro and in vivo metabolic clearance |
|---|---|
| Target Compound Data | Cp-CF₃-containing analogs: RLM Cl <5–10 mL/min/kg; rat Cl 4.6–25 mL/min/kg; rat t₁/₂ 3.4–9.1 h; HLM t₁/₂ 114 min (finasteride analog) |
| Comparator Or Baseline | tert-Butyl-containing analogs: RLM Cl 33–36 mL/min/kg; rat Cl 20–352 mL/min/kg; rat t₁/₂ 0.2–2.3 h; HLM t₁/₂ 63 min (finasteride) |
| Quantified Difference | RLM clearance reduction: ≥3.3-fold to >7-fold; in vivo rat clearance reduction: 4.3-fold to 14-fold; half-life extension: 4.0-fold to 17-fold; HLM t₁/₂ increase: 1.8-fold |
| Conditions | Matched molecular pair comparisons in rat liver microsomes (RLM), human liver microsomes (HLM), and Sprague-Dawley rat pharmacokinetic studies [1] |
Why This Matters
For procurement decisions, this class-level evidence means that incorporating 3-(1-(trifluoromethyl)cyclopropyl)aniline as a building block is expected to confer the same metabolic stability advantage to derived compounds, reducing the risk of late-stage attrition due to high clearance.
- [1] Barnes-Seeman D, Jain M, Bell L, et al. Metabolically Stable tert-Butyl Replacement. ACS Med. Chem. Lett. 2013, 4(6), 514–516. Tables 2 and 3. View Source
